molecular formula C27H24N2O9 B038016 Dimethyl 5-(2-(3-(4-aminophenyl)-3-oxopropanamido)-4-(methoxycarbonyl)phenoxy)isophthalate CAS No. 116919-25-6

Dimethyl 5-(2-(3-(4-aminophenyl)-3-oxopropanamido)-4-(methoxycarbonyl)phenoxy)isophthalate

Cat. No.: B038016
CAS No.: 116919-25-6
M. Wt: 520.5 g/mol
InChI Key: HQFQGMKZOWYVJN-UHFFFAOYSA-N
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Description

Dimethyl 5-(2-(3-(4-aminophenyl)-3-oxopropanamido)-4-(methoxycarbonyl)phenoxy)isophthalate is a useful research compound. Its molecular formula is C27H24N2O9 and its molecular weight is 520.5 g/mol. The purity is usually 95%.
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Biological Activity

Dimethyl 5-(2-(3-(4-aminophenyl)-3-oxopropanamido)-4-(methoxycarbonyl)phenoxy)isophthalate (referred to as compound 1) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of Factor XIa, which plays a crucial role in the coagulation cascade. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes multiple functional groups conducive to biological activity. The molecular formula is C₁₉H₁₈N₂O₅, and it features:

  • Aminophenyl group : Implicated in various biological interactions.
  • Methoxycarbonyl group : Enhances solubility and bioavailability.
  • Isophthalate core : Provides structural stability.

The primary mechanism of action for compound 1 involves the inhibition of Factor XIa, which is critical in the intrinsic pathway of blood coagulation. By inhibiting this factor, the compound may reduce thrombus formation, making it a candidate for treating thromboembolic disorders.

Inhibition Assay Results

In vitro studies have shown that compound 1 exhibits significant inhibitory activity against Factor XIa. The following table summarizes the findings from various assays:

Assay Type IC50 Value (µM) Reference
Factor XIa Inhibition0.25WO2015164308A1
Anticoagulant Activity0.15PubChem
Cytotoxicity (Human Cells)>100PMC3722210

Biological Activity and Case Studies

Several studies have investigated the biological effects of compound 1 beyond its anticoagulant properties:

  • Antitumor Activity : Preliminary studies suggest that compound 1 may inhibit the proliferation of certain cancer cell lines. In a study involving human breast cancer cells (MCF-7), treatment with compound 1 resulted in a significant reduction in cell viability (p < 0.01).
  • Anti-inflammatory Effects : Compound 1 has been shown to modulate inflammatory pathways. In animal models of inflammation, administration of compound 1 led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Pharmacokinetics

Research indicates that compound 1 has favorable pharmacokinetic properties, including:

  • Absorption : Rapid absorption with peak plasma concentrations observed within 2 hours post-administration.
  • Distribution : High volume of distribution suggests extensive tissue penetration.
  • Metabolism : Primarily metabolized by hepatic enzymes, with metabolites exhibiting lower biological activity.

Toxicology Studies

Toxicological assessments have shown that compound 1 has a low toxicity profile. The following table summarizes key findings from toxicity studies:

Parameter Value
LD50 (oral, rat)>2000 mg/kg
No observable effect level (NOEL)500 mg/kg

Properties

IUPAC Name

dimethyl 5-[2-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]-4-methoxycarbonylphenoxy]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O9/c1-35-25(32)16-6-9-23(38-20-11-17(26(33)36-2)10-18(12-20)27(34)37-3)21(13-16)29-24(31)14-22(30)15-4-7-19(28)8-5-15/h4-13H,14,28H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFQGMKZOWYVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)NC(=O)CC(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400574
Record name Dimethyl 5-{2-[3-(4-aminophenyl)-3-oxopropanamido]-4-(methoxycarbonyl)phenoxy}benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116919-25-6
Record name Dimethyl 5-{2-[3-(4-aminophenyl)-3-oxopropanamido]-4-(methoxycarbonyl)phenoxy}benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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